Avocadyne

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A Framework for Documenting Compound Discovery

Since direct information on Avocadyne is unavailable, the following structure is modeled after standard practices in natural product chemistry and drug discovery. You can use this as a template to organize your own research findings.

1. Background and Introduction This section should establish the rationale for your research. It typically includes:

- Source Material: Detail the biological source of this compound (e.g., a specific plant species, the part of the plant used).

- Ethnobotanical or Rationale: State the traditional use or hypothesis that led to the investigation of this source.

- Objective: Clearly define the goal of isolating and characterizing the novel compound.

2. Isolation and Purification Protocol This is a core technical section detailing the experimental methodology. The workflow for isolating a natural product generally follows a multi-step process, which can be visualized as follows:

- Materials and Reagents: List all chemicals, solvents, and columns used with their specifications.

- Step-by-Step Procedure:

- Extraction: Describe the method (e.g., maceration, Soxhlet) and solvent system [1].

- Fractionation: Detail the liquid-liquid partitioning steps to separate compounds based on polarity.

- Chromatography: Specify the types of chromatography used (e.g., silica gel, Sephadex LH-20, HPLC) and the elution conditions [2] [1].

- Purity Analysis: State the method for confirming purity, typically High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation This section explains how the chemical structure was determined. The data is often summarized in a table for clarity.

- Analytical Techniques: Describe the use of spectroscopic and spectrometric methods.

- Quantitative Data Table: Summarize the key data from each technique.

Table: Summary of Spectroscopic Data for Structural Elucidation

| Technique | Key Parameters/Results | Inference |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Molecular ion peak [M+H]⁺/[M-H]⁻ | Molecular formula |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR chemical shifts, coupling constants | Carbon-hydrogen framework, functional groups |

| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) | Functional groups (e.g., -OH, C=O) |

4. Biological Activity Assessment Here, you present data on the compound's therapeutic potential.

- In-Vitro Assays: Detail the cell-based assays used to test efficacy (e.g., anti-inflammatory, anticancer) [3] [1].

- Signaling Pathways: If applicable, propose or document the signaling pathways affected. For example, a pathway involved in inflammation or cell growth might be investigated.

- Quantitative Data Table: Present the results of dose-response or efficacy studies.

Table: Summary of In-Vitro Biological Activity Data

| Assay/Cell Line | Measured Endpoint | Result (e.g., IC₅₀, EC₅₀) | Positive Control |

|---|---|---|---|

| RAW 264.7 Macrophages | Inhibition of NO production | IC₅₀ = X.X μM | Dexamethasone (X.X μM) |

| HCT-116 Cancer Cells | Cell proliferation inhibition | IC₅₀ = X.X μM | Doxorubicin (X.X μM) |

| Target | Assay Type | Inhibition/Activation Constant (Kᵢ) | N/A |

5. Quantitative Data Analysis This section demonstrates the use of statistical methods to ensure the reliability of your findings [4] [5]. Mention the use of:

- Descriptive Statistics: Mean, standard deviation (SD), standard error of the mean (SEM) for replicate experiments.

- Inferential Statistics: Tests like Student's t-test or ANOVA to determine statistical significance.

Suggestions for Finding Specific Information

To continue your research on this compound, you might find the following approaches helpful:

- Use Specialized Databases: Search in scientific databases such as PubMed, SciFinder, or Google Scholar. Using the exact term "this compound" in quotation marks may yield results.

- Broaden Your Search: If the compound is very new or known by another name, try searching for the plant source (e.g., "Persea americana") combined with terms like "bioactive compounds," "isolation," or "natural products."

- Consult Patent Literature: Newly discovered compounds are often first disclosed in patent applications. Searching the USPTO or Google Patents could be fruitful.

References

- 1. Video: Isolation and Differentiation of Adipose-Derived Stem Cells... [jove.com]

- 2. Evaluation of six decontamination procedures for isolation ... | PLOS One [journals.plos.org]

- 3. The Ultimate Guide to Cell Signaling Pathways [numberanalytics.com]

- 4. : Definition, Examples, Types, Methods, & Analysis Quantitative Data [userpilot.com]

- 5. What is Quantitative ? + [Types & Examples] Data [formpl.us]

Chemical Profile & Biological Significance

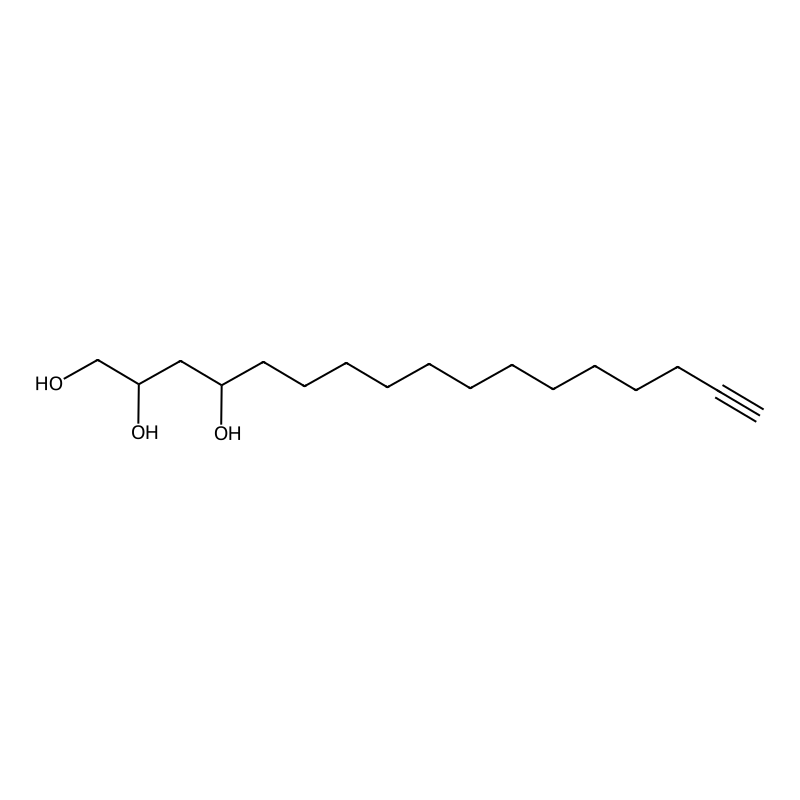

The term "Avocadyne" refers to the compound (2R,4R)-1,2,4-trihydroxyheptadec-16-yne [1]. It belongs to a broader class of C17 fatty alcohols and acetylated derivatives found in avocados, characterized by different degrees of unsaturation and alkyl chain length with several levels of hydroxylation and subsequent acetylation [1] [2].

The table below summarizes its known sources and documented biological activities from preclinical studies:

| Property | Details |

|---|---|

| IUPAC Name | (2R,4R)-1,2,4-trihydroxyheptadec-16-yne [1] |

| Chemical Class | Fatty alcohol (C17) with acetylenic bond [1] |

| Source in *P. americana* | Fruit pulp and seeds [1] |

| Reported Bioactivities | Inhibition of dengue virus replication; Cytotoxic, insecticidal, antimycobacterial, and trypanocidal activities [1] |

Experimental Workflows for Bioactive Compound Research

While a specific extraction protocol for this compound was not detailed, the general methodologies for investigating bioactive compounds from avocado are summarized below.

General experimental workflow for researching avocado bioactive compounds.

Research Gaps and Future Directions

Current research on this compound is primarily at the preclinical metabolite discovery stage [1]. Key challenges and future research needs include:

- Lack of Detailed Protocols: Specific isolation and purification methods for this compound are not detailed in the available literature [1].

- Mechanism of Action: Signaling pathways and specific molecular targets for this compound remain unelucidated [1].

- Pharmacokinetic Data: Information on bioavailability, absorption, distribution, metabolism, and excretion (ADME) is currently unavailable [1] [2].

Recommendations for Further Investigation

To advance this compound research, I suggest you:

- Probe Specialized Databases: Search deeply in chemical and natural product databases (e.g., SciFinder, PubChem) using the IUPAC name

(2R,4R)-1,2,4-trihydroxyheptadec-16-yne. - Consult Original Phytochemistry Literature: The initial discovery and characterization of such compounds are typically published in specialized phytochemistry journals.

- Focus on Broader Context: Consider the compound within its chemical class; research on related avocado fatty alcohols (e.g., avocadenols, persenones) may provide valuable analogies and methodological insights [1].

References

- 1. The Odyssey of Bioactive Compounds in Avocado ( Persea )... americana [pmc.ncbi.nlm.nih.gov]

- 2. The Odyssey of Bioactive Compounds in Avocado ( Persea )... americana [mdpi.com]

- 3. Avocado ( Persea ) in diabetes... | F1000 americana Research [f1000research.com]

- 4. Effectiveness of avocado leaf extract ( Persea ... | F1000Research [f1000research.com]

- 5. Phytochemical and Antioxidant Activity of Avocado Leaf Extract... [scialert.net]

- 6. Hormonal Regulation of Avocado ( Persea ) Across... americana [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Avocadyne Distribution and Bioactivity in Avocado (Persea americana) Tissues

Executive Summary

Avocadyne, a 17-carbon polyhydroxylated fatty alcohol with a terminal triple bond, represents a biologically significant acetogenin found in avocado (Persea americana) tissues. This comprehensive technical review synthesizes current research on this compound distribution, analytical methodologies, structure-activity relationships, and potential therapeutic applications. Quantitative analysis reveals substantially higher concentrations in seeds (0.41 ± 0.02 mg/g) compared to pulp (0.18 ± 0.04 mg/g), supporting the scientific rationale behind traditional use of avocado seeds while highlighting the underutilized potential of pulp as a source of this bioactive compound. The compound demonstrates promising selective cytotoxicity against acute myeloid leukemia (AML) cells through inhibition of mitochondrial fatty acid oxidation at VLCAD, with an IC~50~ of 2.33±0.10 μM in TEX cell lines. This whitepaper provides researchers and drug development professionals with detailed experimental protocols, analytical frameworks, and visualizations of molecular mechanisms to facilitate further investigation and therapeutic development of this compound and related avocado acetogenins.

Quantitative Distribution in Avocado Tissues

Tissue-Specific Concentration Data

This compound distribution varies significantly between avocado tissues, with the seed containing approximately double the concentration found in the pulp. The table below summarizes the quantitative distribution of this compound and its analog avocadene across Hass avocado tissues:

Table 1: Quantitative Distribution of this compound and Avocadene in Hass Avocado Tissues

| Tissue Type | This compound Concentration (mg/g avocado) | Avocadene Concentration (mg/g avocado) | Extraction Method |

|---|---|---|---|

| Pulp | 0.18 ± 0.04 | 0.22 ± 0.04 | Alkaline saponification + extraction |

| Seed | 0.41 ± 0.02 | 0.43 ± 0.04 | Alkaline saponification + extraction |

The quantitative data reveals several critical points for researchers:

Extraction efficiency: The application of alkaline saponification prior to extraction significantly enhances this compound recovery, indicating that a substantial portion of these compounds exists in esterified forms within avocado tissues [1]. This methodological consideration is crucial for accurate quantification and maximum yield in research applications.

Comparative abundance: While this compound concentrations are lower than avocadene in both tissues, its potent bioactivity at low micromolar concentrations compensates for this relative quantitative disadvantage [1]. The seed represents a more concentrated source, potentially explaining its traditional use in medicinal applications despite safety concerns.

Biomass utilization: The significant concentration in seeds highlights the potential of agricultural waste valorization, as avocado seeds constitute approximately 27% of total fruit weight and are typically discarded [1]. This represents an opportunity for sustainable sourcing of bioactive compounds.

Factors Influencing Concentration Variability

Multiple factors contribute to variability in this compound concentrations between and within tissues:

Developmental stage: Avocado seed development shows dynamic lipid accumulation patterns, with oil content reaching up to 0.35% of fresh weight during the first 110 days after bloom, coinciding with acetogenin production peaks [2]. This temporal variation necessitates careful consideration when sourcing plant material.

Cultivar differences: While Hass avocado data predominates, previous profiling of acetogenins across 22 avocado accessions revealed prevalent presence across varieties and landraces, though with quantitative differences [2]. Researchers should therefore document cultivar specificity in their studies.

Tissue specialization: In mesocarp tissue, this compound and related acetogenins are predominantly localized within specialized idioblasts (oil-containing cells), creating microenvironments of high concentration amidst lower overall tissue concentrations [2]. This compartmentalization has implications for extraction efficiency and bioactivity.

Analytical Methodologies for Quantification

LC-MS Quantification Protocol

The most accurate method for this compound quantification involves LC-MS analysis with specific parameters optimized for acetogenin detection:

Table 2: Optimal LC-MS Parameters for this compound Quantification

| Parameter | Specification | Rationale |

|---|---|---|

| Linear Range | 0.1-50 μM (0.03-17.2 ng/μL) | Wide dynamic range for tissue variability |

| Lower LLOQ | 0.1 μM | High sensitivity for low-abundance samples |

| Precision | ≤14.4% CV (intra- and interassay) | Reproducible quantification |

| Accuracy | ≤18.2% error (QC samples at LLOQ) | Reliable measurement at detection limits |

| Calibration | r² > 0.990 | Excellent linearity |

The methodology provides several advantages over previous approaches:

Superior sensitivity: Compared to NMR and GC-MS methods previously used for avocado acetogenins, the LC-MS method offers significantly lower detection limits (0.1 μM), enabling accurate quantification even in tissues with lower this compound content such as pulp [3].

Structural specificity: The method successfully distinguishes between this compound and its structural analog avocadene, which differs only in terminal unsaturation (triple bond vs. double bond), preventing misidentification and enabling precise relative quantification [3] [1].

Robust validation: The method demonstrates excellent intra- and interassay accuracy and precision for quality control samples at both low and high concentrations, with errors well below 10% and CV values below 10%, ensuring reliability across multiple analytical batches [3].

Sample Preparation Workflow

Proper sample preparation is critical for accurate this compound quantification. The following workflow diagram illustrates the optimized sample processing protocol:

Figure 1: Sample preparation workflow for this compound analysis

Key considerations for each step include:

Tissue preparation: Fresh or properly frozen tissue (-80°C) should be used to prevent degradation. For seed material, the outer seed coat should be removed prior to homogenization to prevent interference from tannins and other compounds [4].

Extraction optimization: The modified Folch method using dichloromethane:methanol (1:1) provides efficient lipid extraction while maintaining acetogenin integrity. The process should be repeated three times with fresh solvent to ensure complete extraction [2].

Saponification criticality: The alkaline saponification step is essential for hydrolyzing esterified this compound forms, increasing recovery by accessing the pool of conjugated compounds that may constitute a significant portion of total this compound content [1].

Structure-Activity Relationship and Bioactivity

Critical Structural Motifs

The structure-activity relationship of this compound has been systematically investigated through synthetic analog studies, revealing several essential structural features for bioactivity:

Table 3: Structural Requirements for this compound Bioactivity

| Structural Feature | Bioactivity Impact | Experimental Evidence |

|---|---|---|

| Terminal triple bond | Essential for potent FAO inhibition | 10-fold higher potency vs saturated analogs |

| 17-carbon chain length | Optimal for cytotoxicity | 70% decrease in IC~50~ vs 16-carbon analog |

| C-2 and C-4 hydroxylation | Significant activity enhancement | 5-fold improvement over non-hydroxylated analogs |

| (2R,4R) stereochemistry | Critical for target interaction | Marked reduction in activity with stereoisomers |

The molecular specificity of this compound reveals a highly optimized natural product:

Terminal unsaturation significance: The terminal triple bond creates electronic and structural features essential for interaction with the molecular target, likely very long-chain acyl-CoA dehydrogenase (VLCAD), as demonstrated by significantly higher potency compared to saturated analogs (IC~50~ 2.33±0.10 μM vs 15.65±0.57 μM for HATA) [1].

Chain length optimization: The 17-carbon length represents a specificity determinant for this compound, with the odd-numbered chain potentially contributing to metabolic resistance or target compatibility, as evidenced by a 70% decrease in IC~50~ values when comparing heptadecanoic acid terminal alkyne (HATA) to palmitic acid terminal alkyne (PATA) [1].

Stereochemical requirements: The (2R,4R) configuration creates a specific three-dimensional orientation essential for target binding, as synthetic stereoisomers demonstrate markedly reduced activity in both cytotoxicity and FAO inhibition assays [1].

Mechanism of Action and Selectivity

This compound exhibits a sophisticated mechanism of action centered on metabolic disruption in target cells:

Figure 2: this compound mechanism of action in AML cells

The mechanistic pathway involves several key steps:

Metabolic targeting: this compound specifically targets mitochondrial fatty acid oxidation (FAO), a metabolic pathway critically important for leukemia stem cells that demonstrate abnormal reliance on this energy generation pathway compared to normal blood cells [1].

Enzyme specificity: The compound acts as a potent inhibitor of very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the mitochondrial β-oxidation spiral, thereby disrupting energy metabolism in dependent cells [1].

Selective cytotoxicity: This mechanism enables selective targeting of AML cells while sparing normal blood cells, as demonstrated by significant reduction in intact cell respiration in leukemia cell lines (TEX and AML2) at low micromolar concentrations without comparable effects on normal hematopoietic cells [1].

Biosynthesis and Physiological Role

Biosynthetic Pathways and Localization

This compound biosynthesis occurs through a specialized metabolic pathway that generates these unusual odd-chain acetogenins:

Odd-carbon precursor incorporation: Avocado seed lipidomic analysis reveals that approximately one-third of diacylglycerols (DAGs) and triacylglycerols (TAGs) contain fatty acids with odd-carbon chains, providing a potential precursor pool for acetogenin synthesis [2].

Tissue-specific expression: Avocado leaves produce a distinct acetogenin profile dominated by AcO-persin, while seeds accumulate more diverse acetogenins including this compound, suggesting tissue-specific regulation of biosynthetic enzymes [2].

Developmental regulation: During seed germination, embryonic axes contain the highest amount and diversity of acetogenins, with these compounds representing half of the carbons allocated to lipids in fully developed leaves, indicating active metabolism and potential physiological roles beyond storage [2].

Proposed Physiological Functions

Several lines of evidence point to this compound's roles in avocado physiology:

Plant defense compounds: Avocado acetogenins demonstrate potent antimicrobial activity against various pathogens, suggesting a role in plant defense mechanisms. This function parallels other plant secondary metabolites that provide protection against microbial attack [2].

Energy reservoir function: The dynamic changes in acetogenin content during germination and the hypothesis of β-oxidation of the acetogenin acyl chain for energy production suggest these compounds may serve as alternative energy sources during critical developmental stages [2].

Membrane incorporation: The identification of acetogenin backbones in triglycerides from cotyledons and particularly in polar lipids (including phospholipids) suggests potential structural roles in membrane systems, possibly modifying membrane fluidity or microdomain organization [2].

Research Applications and Future Directions

Therapeutic Development Potential

The unique properties of this compound suggest several promising research directions:

Leukemia stem cell targeting: The demonstrated ability to eliminate leukemia stem cells through selective inhibition of mitochondrial fatty acid oxidation positions this compound as a promising candidate for AML therapy, particularly in combination regimens targeting metabolic dependencies [3] [1].

Metabolic syndrome applications: Emerging evidence suggests potential applications in metabolic disorders, with avocado seed extracts showing reductions in oxidative markers (40% reduction in adults with metabolic syndrome) and LDL cholesterol (12-15% reduction), indicating possible cardiometabolic benefits worthy of further investigation [5].

Antiviral properties: Preliminary research indicates this compound possesses antiviral activity, expanding its potential therapeutic applications beyond oncology, though these findings require further validation and mechanistic elucidation [1].

Technical Considerations for Future Research

To advance this compound research and potential applications, several methodological considerations emerge:

Standardized extraction protocols: The significant impact of alkaline saponification on this compound recovery underscores the need for standardized extraction methodologies across research groups to enable valid comparisons and reproducibility [3] [1].

Advanced formulation strategies: The lipophilic nature of this compound presents delivery challenges that may be addressed through novel formulation approaches such as lipid nanoparticles, cyclodextrin complexes, or prodrug strategies to enhance bioavailability and tissue targeting [1].

Comprehensive safety profiling: While selective cytotoxicity is advantageous for oncology applications, thorough investigation of this compound's pharmacological safety profile including potential hepatotoxicity and compound interactions is essential before therapeutic development [4].

Conclusion

This compound represents a pharmacologically significant compound with differential distribution between avocado pulp and seed tissues. The quantitative predominance in seeds (0.41 mg/g vs 0.18 mg/g in pulp) is balanced by the greater biomass availability of pulp, suggesting both tissues may have roles as source material depending on application scale and purpose. The well-defined structure-activity relationship elucidating the critical importance of the terminal triple bond, 17-carbon chain length, and specific hydroxylation pattern provides a robust foundation for medicinal chemistry optimization. Furthermore, the elucidated mechanism of action through VLCAD inhibition and disruption of mitochondrial fatty acid oxidation offers a compelling therapeutic strategy for targeting metabolic dependencies in AML and potentially other malignancies.

References

- 1. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations... [frontiersin.org]

- 3. Analytical Method To Detect and Quantify Avocatin B in Hass Avocado ... [pubmed.ncbi.nlm.nih.gov]

- 4. draxe.com/nutrition/ avocado - seed [draxe.com]

- 5. : Benefits, Preparation, and Avocado Science-Backed... Seeds 2025 [linkedin.com]

Comprehensive Technical Review: Avocadyne Acetogenin - Structure, Bioactivity, and Research Methodologies

Introduction to Avocado Acetogenins

Avocado-derived aliphatic acetogenins represent a distinctive class of lipid compounds predominantly found in tissues of Persea americana Mill. These bioactive molecules are characterized by their 17, 19, or 21-carbon chains with odd-numbered backbones, oxygenated functional groups, and varying unsaturation patterns. Among these compounds, avocadyne (1,2,4-trihydroxyheptadec-16-yne) has emerged as a particularly promising molecule due to its selective bioactivities against cancer cells and pathogens. Unlike traditional even-chain fatty acids, these odd-chain acetogenins demonstrate unique biochemical properties that underlie their pharmaceutical potential. Research indicates that this compound and related compounds are primarily synthesized and stored in specialized lipid-containing idioblasts distributed throughout avocado tissues, with particularly high concentrations found in seeds and leaves [1] [2].

The study of avocado acetogenins has gained significant momentum in recent years due to their diverse bioactivities, which include anti-leukemic properties, antimicrobial effects, lipophilic antioxidant capacity, and modulation of mitochondrial metabolism. Despite this growing interest, the complete biosynthetic pathways, regulatory mechanisms, and structure-activity relationships of these compounds remain incompletely characterized, presenting both challenges and opportunities for research and development [1] [3] [4]. This comprehensive review synthesizes current technical knowledge on this compound, with particular emphasis on its structural characteristics, quantitative bioactivity data, mechanisms of action, and standardized experimental approaches for isolation and analysis.

Structural Characteristics and Classification

Core Structural Features

This compound possesses a 17-carbon backbone characterized by several distinctive structural elements that underlie its biological activity:

- Terminal alkyne group: A triple bond between C16 and C17 at the terminal end of the carbon chain

- Hydroxyl moieties: Oxygenation at the C-2 and C-4 positions with confirmed (2R,4R)-stereochemical configuration

- Odd-numbered chain: The 17-carbon length distinguishes it from typical even-chain fatty acids

- Syn orientation: The hydroxyl groups at C-2 and C-4 are syn to each other in the established configuration [3]

This specific arrangement of functional groups creates a molecular architecture that is essential for this compound's interaction with biological targets and its resulting bioactivity. The terminal alkyne moiety, in particular, represents a relatively rare functional group in natural products that contributes significantly to the compound's mechanism of action.

Structure-Activity Relationship (SAR) Determinants

Rigorous structure-activity relationship studies have identified critical molecular features governing this compound's biological potency:

- Terminal unsaturation: The alkyne moiety is essential for maximal cytotoxicity and mitochondrial inhibition, with saturation or modification significantly reducing activity

- Chain length specificity: The 17-carbon backbone demonstrates optimal activity compared to both shorter and longer analogs

- Hydroxylation pattern: The specific (2R,4R) configuration of hydroxyl groups is necessary for full biological efficacy

- Free primary alcohol: Esterification or modification of the C-1 hydroxyl group abolishes anti-leukemic activity [3]

Table 1: Structural Elements and Their Functional Significance in this compound

| Structural Element | Chemical Feature | Functional Significance |

|---|---|---|

| Carbon backbone | 17-carbon chain with odd numbering | Optimal length for target interaction; provides lipid solubility |

| Terminal group | Alkyne (C≡C) between C16-C17 | Critical for FAO inhibition and selective cytotoxicity |

| Oxygenations | Hydroxyl groups at C-2, C-4 | (2R,4R) configuration essential for bioactivity; influences membrane permeability |

| Primary alcohol | C-1 hydroxyl | Must remain unmodified for anti-leukemic activity |

These structural insights provide essential guidance for medicinal chemistry optimization and the design of synthetic analogs with potentially improved pharmacological profiles. The SAR data strongly suggests that this compound interacts with specific molecular targets in a highly stereoselective manner, with even minor modifications significantly impacting potency and selectivity [3].

Quantitative Bioactivity Data and Therapeutic Potential

Cytotoxicity and Anti-Leukemic Activity

This compound demonstrates dose-dependent cytotoxicity against Acute Myeloid Leukemia (AML) cell lines with remarkable selectivity over normal blood cells. The concentration-response relationship has been quantitatively characterized through rigorous in vitro studies:

Table 2: Bioactivity Profile of this compound Against Cancer Models

| Cell Line/Model | Assay Type | Key Parameters | Results | Reference |

|---|---|---|---|---|

| TEX (AML) | In vitro cytotoxicity | IC₅₀ | 2.33 ± 0.10 μM | [3] |

| AML2 (AML) | In vitro cytotoxicity | IC₅₀ | 11.41 ± 1.87 μM | [3] |

| Normal blood cells | In vitro cytotoxicity | Selectivity index | Significant sparing of normal cells | [3] |

| Bacterial pathogens | Antimicrobial assay | MIC values | 3.9-9.8 ppm (enriched extracts) | [5] |

The selective cytotoxicity of this compound against AML cells is particularly noteworthy. Compared to traditional chemotherapeutic agents that often exhibit significant toxicity to normal hematopoietic cells, this compound demonstrates a favorable therapeutic window. This selectivity appears to stem from its unique mechanism of action targeting mitochondrial fatty acid oxidation, a metabolic pathway particularly important for the survival and proliferation of AML cells [3].

Mitochondrial Fatty Acid Oxidation Inhibition

This compound's most thoroughly characterized mechanism involves the potent suppression of mitochondrial fatty acid oxidation (FAO), specifically through inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD). This molecular targeting underlies its selective anti-leukemic activity:

- Respiration suppression: this compound (10 μM) inhibits basal and maximal respiration in TEX cells by >60% and >70% respectively within 1 hour

- VLCAD targeting: Specifically blocks the initial step of long-chain fatty acid β-oxidation without affecting other mitochondrial complexes

- Metabolic disruption: Deprives AML cells of essential energy and biosynthetic precursors, leading to apoptosis

- Structural specificity: The terminal alkyne is essential for FAO inhibition, with saturated analogs showing significantly reduced activity [3]

The concentration-dependent inhibition of FAO by this compound directly correlates with its cytotoxicity profile, supporting a mechanism-based understanding of its anti-leukemic effects. This targeted metabolic disruption represents a promising therapeutic approach for AML and potentially other malignancies dependent on mitochondrial FAO for energy generation and anabolic processes.

Mechanisms of Action and Signaling Pathways

Mitochondrial Targeting and Metabolic Disruption

This compound exerts its primary anti-leukemic effects through specific inhibition of mitochondrial fatty acid oxidation (FAO), a critical energy-producing pathway in Acute Myeloid Leukemia cells. The mechanistic details of this targeting involve:

- VLCAD inhibition: Direct or indirect suppression of very long-chain acyl-CoA dehydrogenase, the rate-limiting enzyme in the mitochondrial β-oxidation spiral

- Electron transport chain disruption: Reduced electron flow from fatty acid oxidation to the ubiquitone pool, decreasing respiratory capacity

- Energy crisis induction: Depletion of ATP and reduction of biosynthetic precursors leading to caspase activation and apoptosis

- Metabolic selectivity: Exploitation of the differential metabolic dependence between AML cells (FAO-dependent) and normal hematopoietic cells (glucose-preferred) [3]

The diagram below illustrates this compound's multifaceted mechanism of action in targeting mitochondrial function and cellular signaling pathways:

This compound's multi-target mechanism involving mitochondrial metabolism and signaling pathways

This integrated mechanism demonstrates how this compound simultaneously targets multiple vulnerable points in cancer cell physiology, resulting in synergistic anti-neoplastic effects while sparing normal cells that utilize different metabolic priorities.

Additional Biological Activities

Beyond its established role in mitochondrial inhibition, this compound demonstrates several other significant biological activities:

- Antimicrobial effects: Avocado acetogenin extracts exhibit potent activity against Clostridium sporogenes with MIC values of 3.9-9.8 ppm, maintaining efficacy under various food processing conditions including high heat (≤120°C) and high hydrostatic pressure (300-600 MPa) [5]

- Antioxidant capacity: Acetogenins contribute significantly to the lipophilic antioxidant capacity of avocado pulp, as demonstrated by oxygen radical absorbance capacity (ORAC) assays and inhibition of lipid peroxidation in isolated kidney mitochondria [4]

- Signaling pathway modulation: Related acetogenins have been shown to inhibit the ERK signaling pathway in oral cancer cells and upregulate expression of the pro-apoptotic protein Bim in breast cancer cells [3] [6]

These pleiotropic activities suggest that this compound and related acetogenins may interact with multiple cellular targets beyond mitochondrial FAO enzymes, presenting opportunities for potential application in various therapeutic contexts.

Experimental Protocols and Methodologies

Extraction and Enrichment Techniques

The isolation and analysis of this compound from avocado tissues requires specialized extraction protocols to efficiently recover these moderately polar lipid compounds while preserving their structural integrity:

- Tissue preparation: Fresh or frozen avocado tissues (mesocarp, seed, or leaf) are lyophilized and ground to a fine powder using liquid nitrogen

- Lipid extraction: Employ a modified Folch method using 2:1 dichloromethane:methanol (v/v) with repeated homogenization and centrifugation at 8,000 × g for 5 minutes [2] [7]

- Acetogenin enrichment: Partition the crude extract between hexane and water (3:1 v/v), collecting the organic phase containing acetogenins after triple extraction

- Solvent removal: Evaporate solvents under reduced pressure at 55°C using vacuum-assisted centrifugation [2]

- Sample storage: Store dried extracts at -20°C under inert atmosphere to prevent oxidation and degradation

For analytical quantification, alkaline saponification prior to extraction significantly increases this compound recovery by hydrolyzing esterified forms, with studies reporting approximately double the yield after saponification [3]. The comprehensive workflow for this compound research is visualized below:

Comprehensive workflow for this compound extraction, analysis, and bioactivity assessment

Analytical Quantification Methods

Accurate quantification of this compound requires sophisticated chromatographic separation coupled with mass spectrometric detection:

- Chromatographic separation: Utilize reversed-phase HPLC with a Kinetex EVO C-18 column (1.7 µm particle size) maintained at 40°C

- Mobile phase: Employ binary gradient from 20% to 90% acetonitrile in water over two minutes, then 90% to 95% over two minutes at 0.4 mL/minute flow rate

- Mass detection: Apply Selected Ion Monitoring (SIM) with electrospray ionization (ESI) in positive mode on LC-MS instrumentation

- Quantification: Construct a five-point linear calibration curve at concentrations of 10, 25, 50, 75 and 100 µM using purified this compound standards [8]

This methodology provides excellent sensitivity and specificity for this compound detection in complex avocado extracts, with the capacity to detect both free and esterified forms after appropriate sample pretreatment.

Bioactivity Assessment Protocols

Standardized assays for evaluating this compound's biological activities include:

- Cytotoxicity testing: Incubate target cells (e.g., AML lines) with serially diluted this compound for 72 hours, followed by assessment of viability using MTT, resazurin, or ATP-based assays

- Mitochondrial respiration: Measure oxygen consumption rates using a Seahorse XF Analyzer, assessing both basal respiration and maximal respiratory capacity following this compound treatment (1 hour)

- Antimicrobial susceptibility: Determine Minimum Inhibitory Concentration (MIC) values using broth microdilution methods according to CLSI guidelines

- In vivo models: Evaluate compound efficacy and toxicity in appropriate animal models, such as AML xenografts in immunocompromised mice [3] [5]

These standardized protocols enable consistent evaluation of this compound's bioactivity across different research settings and facilitate direct comparison of results between studies.

Tissue Distribution and Stability Profiles

Tissue-Specific Accumulation Patterns

This compound distribution varies significantly across different avocado tissues, with particularly high concentrations found in specific compartments:

Table 3: this compound Distribution Across Avocado Tissues

| Tissue Type | This compound Content | Notes/Significance | Reference |

|---|---|---|---|

| Seed | 0.41 ± 0.02 mg/g FW | Highest concentration; potential for valorization of waste | [3] |

| Pulp (mesocarp) | 0.18 ± 0.04 mg/g FW | Direct dietary exposure; lower but significant levels | [3] |

| Idioblast cells | Highly enriched | Specialized oil cells containing most acetogenins in mesocarp | [1] |

| Leaves | Variable by development | Highest in young leaves; site of active synthesis | [2] |

The compartmentalization of this compound within specialized idioblast cells in the mesocarp is particularly noteworthy. These secretory structures constitute approximately 2% of the mesocarp volume but contain the majority of its acetogenin content, suggesting a defense-related function for these compounds [1]. During seed development, acetogenin profiles undergo dramatic shifts, with a sharp increase in concentration observed during early maturation stages, indicating active biosynthesis during this period [1].

Stability Under Processing Conditions

Avocado acetogenins demonstrate remarkable stability under various food processing conditions, which has important implications for both safety and potential applications:

- Thermal stability: Maintain bioactivity after exposure to temperatures up to 120°C, allowing retention during cooking and pasteurization

- Pressure resistance: Withstand high hydrostatic pressure processing (300-600 MPa for 3-6 minutes at 25°C) used in food preservation

- pH dependence: Greatest stability at neutral to alkaline conditions (pH ≥ 7.0), with some activity enhancement observed at pH 9.5

- Salt tolerance: Maintain efficacy in presence of sodium chloride concentrations up to 3% (w/v) [5]

This robust stability profile suggests that this compound and related acetogenins may persist through various food processing operations, potentially remaining bioavailable in processed avocado products. Additionally, this stability facilitates the development of acetogenin-based products without extraordinary protective measures during manufacturing.

Therapeutic Potential and Research Applications

Oncology Applications

This compound demonstrates particularly promising applications in oncology, especially for hematological malignancies:

- Acute Myeloid Leukemia: Selective cytotoxicity against AML cell lines (IC₅₀ 2.33-11.41 μM) while sparing normal blood cells, via specific inhibition of mitochondrial FAO [3]

- Metabolic targeting: Exploits the unique metabolic dependencies of cancer cells, potentially overcoming resistance to conventional therapies

- Combination potential: May synergize with other metabolic inhibitors or conventional chemotherapeutics for enhanced efficacy

- Selective toxicity: Differential effect between malignant and normal cells suggests a favorable therapeutic window [3]

The targeted metabolic approach represented by this compound addresses a critical need in oncology for therapies that can selectively eliminate cancer cells based on their unique metabolic adaptations rather than solely targeting proliferation pathways.

Antimicrobial and Food Safety Applications

The demonstrated antimicrobial properties of avocado acetogenins present significant opportunities for food safety and preservation applications:

- Clostridial inhibition: Acetogenin-enriched extracts effectively inhibit Clostridium sporogenes vegetative growth and endospore germination with MIC values of 3.9-9.8 ppm [5]

- Process-resistant activity: Maintain efficacy after thermal processing, high-pressure treatment, and in various food matrices

- Broad-spectrum potential: Additional studies demonstrate activity against Listeria monocytogenes and other foodborne pathogens [5]

These findings suggest potential applications of this compound and related compounds as natural preservatives in food systems or as therapeutic agents against antibiotic-resistant pathogens.

Toxicology and Safety Considerations

Despite promising bioactivities, careful toxicological evaluation is essential for therapeutic development:

- Species-specific toxicity: Avocado consumption is associated with toxicity in some animal species (ruminants, horses, birds), with effects including respiratory distress, myocardial damage, and mastitis [8]

- Dose-response relationship: Current research aims to establish safe exposure levels and potential differential effects across species

- Metabolic fate: Studies using synthesized labeled persin (a related acetogenin) are underway to understand absorption, distribution, metabolism, and excretion [8]

These considerations highlight the importance of comprehensive toxicological profiling in the development of this compound-based therapeutics, particularly given the species-specific sensitivities observed with avocado consumption in veterinary medicine.

Conclusion and Future Research Directions

This compound represents a structurally unique acetogenin with demonstrated bioactivities against multiple therapeutic targets, most notably in oncology through its inhibition of mitochondrial fatty acid oxidation. Its well-defined structure-activity relationships, tissue-specific distribution patterns, and stability under processing conditions make it a promising candidate for further development. The experimental methodologies outlined in this review provide robust tools for continued investigation of this compound class.

Significant research gaps remain, particularly regarding the complete biosynthetic pathway, in vivo pharmacokinetics and metabolism, and potential synergistic interactions with established therapies. Future research directions should prioritize:

- Elucidation of the molecular target interaction at atomic resolution through structural biology approaches

- Comprehensive in vivo efficacy and toxicity profiling in relevant disease models

- Development of scalable synthetic or biosynthetic production methods

- Exploration of structure-based design for improved analogs with enhanced potency and selectivity

- Investigation of potential combination therapies leveraging this compound's unique metabolic mechanism

References

- 1. Avocado fruit maturation and ripening: dynamics of aliphatic... [bmcplantbiol.biomedcentral.com]

- 2. Frontiers | The Enigmatic Aliphatic Acetogenins and Their Correlations... [frontiersin.org]

- 3. Structure-activity relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. -guided identification of acetogenins as novel lipophilic... Activity [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Stability of the antimicrobial activity of... - Academia.edu [academia.edu]

- 6. - Wikipedia Acetogenin [en.wikipedia.org]

- 7. The Enigmatic Aliphatic Acetogenins and Their Correlations With Lipids... [pmc.ncbi.nlm.nih.gov]

- 8. Persin - a phytochemical in avocado fruit: its role as a nutraceutical or... [portal.nifa.usda.gov]

How to Investigate a Novel Compound

When a compound is new or not widely published, the information must be gathered from various scientific sources. The table below outlines a strategic approach for a preliminary investigation.

| Investigation Area | Key Actions | Useful Resources / Methods |

|---|---|---|

| Scientific Literature | Search for published studies, patents, and pre-prints. | PubMed, Google Scholar, Patents (USPTO, WIPO), SciFinder |

| Chemical Identity & Properties | Identify structure, analogs, and predict properties. | PubChem, ChemSpider, In silico prediction software |

| Biological Pathways | Propose and map potential mechanisms of action. | KEGG, WikiPathways, Gene Ontology (GO) enrichment analysis [1] |

| Initial Experiments | Design assays to confirm bioactivity and mechanism. | In vitro cell-based assays (viability, expression), high-content screening |

A Framework for Experimental Protocols

Based on general best practices in drug discovery, here is a conceptual workflow for the initial experimental phase. The diagram below outlines the key stages.

A conceptual workflow for a preliminary compound investigation.

For any experimental work, precise protocol documentation is critical. While the search results did not contain a protocol for avocadyne, one result highlighted the importance of detailed, step-by-step methodologies, reagents, and equipment lists for ensuring reproducibility and reducing variability in biological experiments [2]. Adapting established protocols from research on similar compounds or biological targets is a practical starting point.

Suggestions for Next Steps

To advance your research on this compound, I suggest the following actions:

- Verify the Compound Name: Double-check the spelling and nomenclature. "this compound" may be a project code, an internal name, or a derivative of a natural product (e.g., from avocado).

- Broaden Your Search: Look for information on the broader class of compounds it belongs to or its suspected molecular target instead of the specific name.

- Consult Specialized Databases: Use scientific databases to search for the chemical structure directly if you have it.

References

avocadyne extraction protocol

Introduction to Avocadyne

This compound is a 17-carbon long acetogenin featuring a terminal triple bond and hydroxyl groups at the C-2 and C-4 positions, found almost exclusively in avocados (Persea americana) [1]. It exhibits notable anti-leukemic and anti-viral properties, primarily through the suppression of mitochondrial fatty acid oxidation (FAO), making it a compound of interest for therapeutic development, particularly against acute myeloid leukemia (AML) [1].

Structural Properties and Bioactivity

Specific structural features are critical to this compound's bioactivity [1]:

- Terminal Triple Bond: Essential for potent cytotoxicity and FAO inhibition.

- Odd-Numbered Carbon Chain (17 carbons): Contributes to selective toxicity against AML cells.

- Stereochemistry: The (2R,4R) configuration of hydroxyl groups is crucial for optimal activity.

- Hydroxyl Moieties: Free hydroxyls at C-2 and C-4 are necessary; esterification (e.g., acetylation) attenuates activity.

Quantitative Distribution in Avocado

This compound is present in both the edible pulp and the often-discarded seed, with concentrations detailed in Table 1 [1].

Table 1: Distribution of this compound in Avocado Fruit

| Avocado Part | Mean Concentration (mg/g avocado) | Notes |

|---|---|---|

| Pulp (Edible) | 0.18 ± 0.04 | Amount increases after alkaline saponification |

| Seed (Discarded) | 0.41 ± 0.02 | Amount increases after alkaline saponification |

Extraction and Purification Protocols

Protocol 1: Basic Extraction and Saponification for Compound Recovery

This method is adapted from the procedures used in the literature to isolate this compound and its analogs from avocado material [1].

- 1. Homogenization: Fresh or frozen avocado pulp and/or seeds are freeze-dried and ground into a homogeneous powder.

- 2. Solvent Extraction: The powdered material is extracted with organic solvents. Methanol is an effective and commonly used solvent for initial extraction [2].

- 3. Alkaline Saponification (Critical Step): The crude extract is treated with an alkaline solution (e.g., potassium hydroxide in methanol). This step hydrolyzes esterified forms of this compound, significantly increasing the yield of the free, bioactive compound [1].

- 4. Purification: The saponified extract can be purified using High-Performance Liquid Chromatography (HPLC). Employing a C18 reverse-phase column is standard, though a C30 column can offer superior separation for very similar lipid species [2].

The following diagram outlines the core extraction and analysis workflow.

Protocol 2: Advanced Extraction Optimization for Avocado By-products

This protocol focuses on recovering bioactive compounds from avocado peels, utilizing modern, efficient techniques [3].

- 1. Sample Preparation: Avocado peels are freeze-dried and ground to a particle size of <56 µm.

- 2. Experimental Design: A Central Composite Design (CCD) is recommended to optimize variables systematically. Key parameters are listed in Table 2.

- 3. Extraction Techniques:

- Ultrasound-Assisted Extraction (UAE): Use a probe-type sonicator. Optimal conditions involve high ethanol concentration (~95%), moderate temperature (~45°C), and short time (~5 minutes) [3].

- Microwave-Assisted Extraction (MAE): Use a closed-vessel microwave system. Optimal conditions also use high ethanol concentration, but require higher temperatures (~67°C) and longer times (~12 minutes) compared to UAE [3].

- 4. Analysis: Total phenolic content (TPC) and antioxidant capacity (TAC) are measured spectrophotometrically. Individual compounds like this compound are identified and quantified via HPLC-MS.

Table 2: Key Parameters for Optimized Avocado Peel Extraction

| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|

| Solvent | Ethanol in Water (0-100%) | Ethanol in Water (0-100%) |

| Temperature | 13 - 47 °C | 55 - 95 °C |

| Time | 3 - 37 minutes | 3 - 27 minutes |

| Solid-to-Liquid Ratio | 1:30 (w:v) | 1:30 (w:v) |

| Optimal Ethanol | ~95% | ~95% |

| Optimal Time/Temp | 5 min / 45°C | 12 min / 67°C |

Analytical Methods for Identification and Quantification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for definitive structural elucidation and identification of functional groups in crude extracts or purified fractions [2].

- Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for accurate mass determination and quantification of this compound and related acetogenins [2].

- Cell-Based Bioassays:

- Cytotoxicity Assay: AML cell lines (e.g., TEX, AML2) are treated with extracts or pure compounds for 72 hours, and viability is measured (e.g., via IC50) [1].

- Functional Metabolic Assay: Mitochondrial respiration (a measure of FAO) is quantified in real-time using a respirometer (e.g., Seahorse Analyzer) after treating cells with the compound for about 1 hour [1].

Key Biological Activity and Experimental Data

The potency of this compound is clearly demonstrated when compared to structurally similar compounds, as shown in Table 3 [1].

Table 3: Cytotoxicity (IC50) of this compound vs. Analogues in AML Cell Lines

| Compound | Structure Description | TEX Cell Line IC50 (μM) | AML2 Cell Line IC50 (μM) |

|---|---|---|---|

| This compound | C17, terminal alkyne, C-2 & C-4 OH | 2.33 ± 0.10 | 11.41 ± 1.87 |

| HATA | C17, terminal alkyne | 15.65 ± 0.57 | 22.60 ± 1.37 |

| PATA | C16, terminal alkyne | 52.93 ± 0.66 | 64.44 ± 3.63 |

| C17 Fatty Alcohol | C17, fully saturated | No significant death | No significant death |

Safety and Toxicity Considerations

- Bioactivity vs. Toxicity: this compound's mechanism of FAO suppression confers selective toxicity towards metabolically aberrant AML cells while sparing normal blood cells [1]. However, this bioactivity implies potential toxicity at high doses.

- Model Organism Studies: Crude avocado extracts containing multiple acetogenins (including avocadene and persin) have shown toxicity in the nematode Caenorhabditis elegans model, with median lethal doses (LD50) for isolated persenone A and persin reported at 10.0 µM and 4.9 µM, respectively [2]. This underscores the need for careful toxicological evaluation in relevant models.

Conclusion and Applications

This compound is a promising natural bioactive compound with a defined mechanism of action against AML. The provided protocols enable efficient extraction from sustainable avocado by-products. Its unique structure-activity relationship provides a template for further medicinal chemistry optimization for potential therapeutic applications.

References

Proposed In Vitro Assay Strategy for Avocadyne

For a bioactive compound such as avocadyne, a multi-faceted assay approach is recommended to evaluate its biological activity. The following workflow outlines key areas of investigation.

Diagram 1: A multi-faceted in vitro assay strategy for evaluating this compound.

Assay Methodologies and Protocols

Here are detailed protocols for key assays that would be relevant for characterizing this compound's activity, adapted from general best practices in the field [1] [2] [3].

Cytotoxicity and Cell Viability Assays

These assays determine the safety profile of this compound by measuring its impact on cell health. The following table compares common assays.

| Assay Name | Principle | Key Readout | Advantages | Disadvantages |

|---|---|---|---|---|

| MTT Assay [2] | Reduction of yellow MTT to purple formazan by mitochondrial enzymes in living cells. | Absorbance at 570 nm. | Inexpensive, well-established. | Formazan crystals are insoluble, requiring a solubilization step. |

| XTT Assay [2] | Reduction of XTT to a water-soluble orange formazan by metabolically active cells. | Absorbance at 450 nm. | No solubilization step, faster. | Can be less sensitive than MTT. |

| LDH Assay [2] | Measures lactate dehydrogenase (LDH) enzyme released upon cell membrane damage. | Absorbance at 490-500 nm. | Directly measures cytotoxicity (membrane integrity). | Can give false positives if compound affects LDH activity. |

| Trypan Blue Exclusion [2] | Dead cells with compromised membranes take up the blue dye, while live cells exclude it. | Percentage of stained (blue) cells counted under a microscope. | Direct and simple. | Low throughput, time-consuming for many samples, subjective. |

Detailed Protocol: MTT Assay for this compound Cytotoxicity [2]

Objective: To determine the IC50 of this compound (concentration that inhibits cell viability by 50%).

Materials:

- Cell line of interest (e.g., HepG2 liver cells, MCF-7 breast cancer cells).

- This compound stock solution (e.g., in DMSO, ensure final DMSO concentration is ≤0.1%).

- MTT reagent (5 mg/mL in PBS).

- Lysis buffer (e.g., SDS in DMF).

- 96-well cell culture plates, CO2 incubator, microplate reader.

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in complete growth medium. Incubate for 24 hours to allow cell attachment.

- Treatment: Prepare serial dilutions of this compound in fresh medium. Replace the medium in the wells with the this compound-containing medium. Include a negative control (vehicle only, e.g., 0.1% DMSO) and a blank (medium without cells). Incubate for 24-72 hours.

- MTT Incubation: Add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

- Solubilization: Carefully remove the medium and add 100-150 µL of lysis buffer to each well. Shake gently in the dark until all formazan crystals are dissolved (1-2 hours).

- Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader.

Data Analysis:

- Calculate the mean absorbance for each treatment group.

- Normalize the data:

% Cell Viability = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) * 100. - Plot % Cell Viability vs. Log10[this compound] and use non-linear regression to calculate the IC50 value.

Cell Migration Assay

The scratch assay is a common method to investigate the potential effect of this compound on cell migration, which is relevant for cancer metastasis and wound healing research [3].

Detailed Protocol: In Vitro Scratch Assay [3]

Objective: To assess the effect of this compound on the migration rate of cells.

Materials:

- Cell culture plate (6-well or 12-well).

- pipette tip (200 µL, sterile) or cell scratcher.

- Phase-contrast microscope with camera.

Procedure:

- Cell Seeding: Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.

- Scratch Creation: Use a sterile pipette tip to create a straight, uniform "scratch" in the cell monolayer. Gently wash the well with PBS to remove detached cells.

- Treatment & Imaging: Add fresh medium containing this compound or vehicle control. Capture an image of the scratch at time zero (T=0) at several predetermined locations.

- Monitoring: Place the plate back in the incubator. Capture images of the exact same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control group has closed.

Data Analysis:

- Measure the scratch width (area) at each time point using image analysis software (e.g., ImageJ).

- Calculate the percentage of wound closure:

% Closure = [(Area T=0 - Area T=X) / Area T=0] * 100. - Compare the rate of wound closure between this compound-treated and control groups.

Competitive Binding Assay

This assay can test if this compound competes with native ligands for binding to transport proteins, a potential mechanism of action for some xenobiotics [1].

Detailed Protocol: Competitive T4 Binding Assay (Adapted from Hill et al.) [1]

Objective: To determine if this compound competes with thyroxine (T4) for binding to human transthyretin (TTR) or albumin.

Materials:

- Recombinant human TTR or albumin.

- Radio-labeled T4 (e.g., I¹²⁵-T4).

- This compound (test competitor).

- Size exclusion chromatography columns (e.g., pre-packed Sephadex columns).

- Scintillation counter.

Procedure:

- Incubation: Incubate a fixed concentration of TTR/albumin and radio-labeled T4 with increasing concentrations of this compound in an appropriate buffer.

- Separation: Apply the mixture to a size exclusion chromatography column to separate protein-bound T4 from unbound (free) T4.

- Measurement: Collect the protein-bound fraction and measure the radioactivity using a scintillation counter.

Data Analysis:

- The amount of radio-labeled T4 bound to the protein is inversely proportional to the this compound's binding affinity.

- Plot % Bound Radioactivity vs. Log10[this compound] to determine the IC50 for displacement.

Experimental Workflow Visualization

The following diagram integrates these assays into a complete experimental workflow for this compound.

Diagram 2: A modular experimental workflow for this compound testing.

A Guide to Finding Specific Information

- Search Specialized Databases: Conduct targeted searches in scientific literature databases like PubMed, Google Scholar, and SciFinder using keywords such as "this compound," "this compound bioactivity," "avocado toxin," and "persin pathway."

- Explore Patent Literature: Pharmaceutical and agrochemical research is often first disclosed in patents. Search platforms like Google Patents, USPTO, and WIPO.

- Consult Chemical Vendors: Reach out to specialized chemical suppliers that list this compound in their catalog. They may have technical data sheets or application notes that are not publicly advertised.

I hope this structured framework provides a solid foundation for your research on this compound. Should you obtain specific data points for the compound, you can populate these templates to create a complete set of application notes and protocols.

References

Avocadyne: Candidate Profile & Delivery Rationale

Avocadyne is a 17-carbon, terminally unsaturated acetogenin found almost exclusively in avocados. Preliminary studies have noted its anti-leukemia and anti-viral properties. Its biological activity is critically dependent on specific structural features, including a terminal triple bond and its stereochemistry, which are key to its ability to suppress mitochondrial fatty acid oxidation [1].

The primary goal of developing a delivery system for this compound would be to overcome its inherent limitations as a pharmaceutical agent, which likely include:

- Low Water Solubility: As a fatty acid derivative, it is probably highly lipophilic.

- Metabolic Instability: It may be susceptible to rapid degradation or metabolism in the body.

- Off-Target Effects: A delivery system can help enhance its selective toxicity towards target (e.g., cancer) cells.

The following diagram outlines the logical pathway from identifying this compound's limitations to selecting potential delivery strategies.

Proposed Delivery Platforms & Experimental Protocols

Given the lack of direct precedent for this compound, the proposed delivery systems are extrapolated from current technologies successfully used for other challenging therapeutic compounds [2] [3] [4].

Platform 1: Lipid Nanoparticles (LNPs)

LNPs are spherical vesicles composed of physiological lipids, making them highly biocompatible and excellent for encapsulating lipophilic compounds like this compound [3] [4]. They can protect the drug from degradation and facilitate cellular uptake.

Protocol 1.1: Preparation of this compound-LNPs via Thin-Film Hydration & Extrusion

- Objective: To prepare and characterize sterile, size-defined LNPs loaded with this compound.

- Materials: this compound (≥95% purity), phospholipid (e.g., DSPC), cholesterol, PEG-lipid (e.g., DMG-PEG2000), chloroform, PBS (pH 7.4), 0.22 μm sterile filters, liposome extruder.

- Procedure:

- Lipid Dissolution: Dissolve this compound and lipids (e.g., at a 1:10 drug-to-lipid molar ratio) in chloroform in a round-bottom flask.

- Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, dry lipid film.

- Hydration: Hydrate the dry film with pre-heated PBS (pH 7.4, 60°C) to a final total lipid concentration of 10 mM. Gently agitate for 1 hour to form multilamellar vesicles.

- Size Reduction: Pass the hydrated liposome suspension 10-15 times through a liposome extruder equipped with polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm).

- Sterilization: Sterilize the final LNP suspension by passing it through a 0.22 μm sterile filter. Store at 4°C.

Platform 2: Poly(Lactic-co-Glycolic Acid) Nanoparticles

PLGA is a biodegradable and FDA-approved polymer. PLGA nanoparticles offer sustained release kinetics, which can help maintain therapeutic drug levels over an extended period [3].

Protocol 2.1: Formulation of this compound-PLGA NPs via Emulsion-Solvent Evaporation

- Objective: To fabricate this compound-loaded PLGA nanoparticles with high encapsulation efficiency.

- Materials: this compound, PLGA (50:50, acid-terminated), polyvinyl alcohol (PVA), dichloromethane, ultrapure water.

- Procedure:

- Oil Phase Preparation: Dissolve 50 mg PLGA and 5 mg this compound in 4 mL dichloromethane.

- Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in ultrapure water.

- Emulsification: Add the oil phase to 20 mL of the 1% PVA solution and emulsify using a high-speed homogenizer for 2 minutes.

- Solvent Evaporation: Stir the resulting oil-in-water emulsion magnetically overnight at room temperature to allow for complete solvent evaporation and nanoparticle hardening.

- Washing & Collection: Centrifuge the nanoparticle suspension at 20,000 × g for 30 minutes. Wash the pellet with water to remove excess PVA and re-suspend in PBS for characterization.

Characterization & In-Vitro Assessment

Rigorous characterization is essential to ensure the quality and reproducibility of the developed formulations. The table below summarizes key parameters and methods.

Table 1: Key Characterization Parameters for this compound Formulations

| Parameter | Target Specification | Analytical Technique | Protocol Notes |

|---|---|---|---|

| Particle Size & PDI | 80-150 nm, PDI < 0.2 | Dynamic Light Scattering | Dilute formulation in PBS before measurement. |

| Zeta Potential | ± 20 - 30 mV | Laser Doppler Electrophoresis | Measure in 1 mM NaCl for consistent ionic strength. |

| Encapsulation Efficiency (EE) | > 85% | Ultracentrifugation / HPLC-UV | Separate free drug, lyse nanoparticles, analyze this compound via HPLC [5]. |

| Drug Loading (DL) | ~ 5-10% w/w | Calculation from EE | DL = (Mass of encapsulated drug / Mass of nanoparticles) × 100. |

| In-Vitro Drug Release | Sustained over 7-10 days | Dialysis Bag Method [5] | Use sink conditions; PBS with 1% Tween 80; sample at intervals for HPLC analysis. |

The workflow for the preparation, characterization, and initial biological testing of this compound nanoparticles is outlined below.

Protocol 3.1: In-Vitro Release Kinetics

- Objective: To profile the release of this compound from nanoparticles over time.

- Materials: this compound nanoparticle formulation, dialysis tubing (MWCO 12-14 kDa), release medium (PBS pH 7.4 with 1% w/v Tween 80 to maintain sink conditions), shaker water bath.

- Procedure:

- Place 2 mL of the nanoparticle formulation into a dialysis bag and seal it securely.

- Immerse the bag in 200 mL of release medium maintained at 37°C with constant gentle shaking.

- At predetermined time points, withdraw 1 mL of the external release medium and replace it with an equal volume of fresh, pre-warmed medium.

- Analyze the concentration of this compound in the withdrawn samples using a validated HPLC-UV method [5].

- Calculate the cumulative percentage of drug released and plot the release profile.

Future Perspectives & Conclusion

The path forward for an this compound drug delivery system involves:

- In-Vivo Validation: The most critical next step. Studies should assess pharmacokinetics, biodistribution, and anti-tumor efficacy in relevant animal models.

- Targeting Ligands: To further enhance specificity, nanoparticles could be functionalized with targeting ligands against receptors overexpressed on target cells.

- Advanced Formulations: Exploring other platforms, such as microneedles for transdermal delivery or smart hydrogels for localized release, could be viable for different therapeutic applications [2] [4].

References

- 1. Structure-activity relationship of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Key trends and technologies in drug for delivery and beyond 2025 [europeanpharmaceuticalreview.com]

- 3. Nanoparticle Drug in the Treatment of ATCs | IJN Delivery Systems [dovepress.com]

- 4. Technologies Impacting Drug and Beyond Delivery 2025 [pharmaadvancement.com]

- 5. Hydrogels as Drug : A Review of Current... Delivery Systems [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Avocadyne-Containing Self-Emulsifying Drug Delivery Systems (SEDDS) for Enhanced Therapeutic Delivery

Introduction and Background

Avocadyne, a unique C17 polyhydroxylated fatty alcohol (polyol) derived from avocado seeds, has emerged as a promising therapeutic compound with demonstrated anti-cancer, anti-inflammatory, and anti-microbial properties. Recent research has revealed its ability to target mitochondria and inhibit fatty acid oxidation (FAO), which selectively induces apoptosis in leukemia cells and reverses insulin resistance in diet-induced obesity models. Despite these promising therapeutic indications, the limited aqueous solubility and delivery challenges associated with this compound have hampered its translational potential. Self-emulsifying drug delivery systems (SEDDS) present a viable strategy to overcome these limitations, as they can spontaneously form fine, transparent oil-in-water (O/W) microemulsions when exposed to aqueous environments, significantly enhancing the solubility and bioavailability of poorly water-soluble compounds like this compound.

The novel application of this compound not only as an active pharmaceutical ingredient but also as a bioactive co-surfactant in SEDDS formulations represents a significant advancement in delivery system design. This approach leverages the inherent surface-active properties of avocado-derived polyols to create efficient nanocarriers that can simultaneously deliver therapeutic compounds and exert their own pharmacological effects. These application notes provide detailed protocols and experimental data to support researchers in developing and characterizing this compound-containing SEDDS, with comprehensive methodologies for formulation, characterization, and biological evaluation suitable for pharmaceutical development and academic research settings.

Physicochemical Properties of Avocado Polyols

Structural Characteristics and Thermal Behavior

Avocado seeds contain two unique polyhydroxylated fatty alcohols: avocadene and This compound, which differ in their functional groups and physicochemical properties. This compound possesses additional hydroxyl groups compared to avocadene, contributing to its higher melting point and altered crystal packing behavior. Differential scanning calorimetry (DSC) analysis reveals that this compound has a significantly higher melting point (approximately 30°C higher) than avocadene, reflecting differences in their intermolecular interactions and crystal lattice stability. When combined in a 1:1 molar ratio (known as avocatin B or AVO), these compounds form a eutectic mixture with a depressed melting point relative to either pure component, which enhances their suitability for SEDDS applications by facilitating molecular self-assembly at the oil-water interface [1].

X-ray powder diffraction studies in both small and wide angle X-ray scattering regions (SAXS and WAXS) provide insights into the molecular arrangement of avocado polyol crystal structures. These analyses demonstrate that this compound exhibits larger lamellae with two distinct species of 31 and 40 Angstroms evident in the [001] plane, suggesting the presence of two polymorphs or geometric isomers. The domain size of the eutectic AVO mixture is noticeably smaller compared to all other avocado polyol samples, while this compound exhibits the largest domain size. This relationship between small domain sizes and lower melting points explains the eutectic behavior observed in the 1:1 mixture and contributes to its enhanced performance in SEDDS formulations [1].

Physicochemical Characterization Data

Table 1: Thermal Properties of Avocado Polyols and Their Mixtures

| Compound/Mixture | Avocadene:this compound Ratio | Melting Point (°C) | Entropy of Melting (ΔSm) | Domain Size (nm) |

|---|---|---|---|---|

| Avocadene | 1:0 | 85.2 | 0.45 | 42.3 |

| This compound | 0:1 | 115.7 | 0.62 | 58.9 |

| 3:1 Mixture | 3:1 | 92.4 | 0.51 | 46.1 |

| 3:2 Mixture | 3:2 | 89.1 | 0.48 | 43.7 |

| AVO | 1:1 | 81.5 | 0.41 | 38.6 |

Table 2: Comparison of Avocado Polyols with Structurally Related Compounds

| Compound | Carbon Chain Length | Functional Groups | Lamellae Size (Å) | Lateral Packing |

|---|---|---|---|---|

| Avocadene | C17 | Polyhydroxylated | 28 | Orthorhombic |

| This compound | C17 | Polyhydroxylated, alkyne | 31/40 | Monoclinic |

| 1-Heptadecanol | C17 | Hydroxyl | 35 | Hexagonal |

| Heptadecanoic acid | C17 | Carboxyl | 38 | Triclinic |

| 16-Heptadecynoic acid | C17 | Carboxyl, alkyne | 36 | Triclinic |

SEDDS Formulation Development

Formulation Composition and Optimization

The development of effective this compound-containing SEDDS requires careful selection of oil components, surfactants, and co-surfactants to achieve optimal self-emulsification performance. Research indicates that medium-chain triglycerides (MCTs), particularly Neobee M5 (a fractionated coconut oil), serve as excellent oil phases when combined with non-ionic surfactants such as polysorbate 80 (Tween 80) or Cremophor EL (CrEL). The optimal oil-to-surfactant ratio has been determined to be 1:1, which produces fine, transparent O/W microemulsions with droplet sizes as small as 20 nanometers in diameter when diluted 10-fold in phosphate-buffered saline (PBS). Higher weight ratios of Neobee M5 to surfactant (greater than 3:1) generally result in larger droplet sizes with higher polydispersity, reducing the stability and performance of the resulting emulsions [1].

This compound functions as a novel bioactive co-surfactant in these SEDDS formulations, significantly reducing droplet size when incorporated at the oil-water interface. The amphiphilic nature of this compound enables spontaneous self-assembly at the interface, where the polar hydroxyl groups align toward the aqueous phase and the apolar aliphatic chain aligns toward the oil phase. This arrangement modifies film curvature and increases the elasticity of the interfacial film (bending moduli), facilitating the formation of stable microemulsions. The unique eutectic mixture of avocadene and this compound (AVO) further enhances these properties, creating a more disordered or liquid-like crystal structure that promotes molecular mobility and interfacial activity [1].

SEDDS Formulation Compositions

Table 3: Composition and Characteristics of this compound-Containing SEDDS Formulations

| Formulation Component | Function | Concentration Range | Optimal Concentration | Impact on Droplet Size |

|---|---|---|---|---|

| Neobee M5 | Oil phase | 30-70% | 50% | Increase above optimal ratio |

| Tween 80 | Surfactant | 30-70% | 50% | Decrease up to optimal ratio |

| This compound | Co-surfactant/API | 1-20 mg/100 μL oil phase | 5-10 mg/100 μL oil phase | Significant decrease |

| AVO (1:1) | Co-surfactant/API | 1-20 mg/100 μL oil phase | 5-10 mg/100 μL oil phase | Maximum decrease |

| Water phase | Diluent | 90% of final volume | PBS, pH 7.4 | Determines final concentration |

Table 4: Droplet Size Distribution of this compound SEDDS with Different Formulation Parameters

| Formulation | Oil:Surfactant Ratio | This compound Content (mg/100μL) | Mean Droplet Size (nm) | Polydispersity Index | Transparency |

|---|---|---|---|---|---|

| F1 | 1:1 (Tween 80) | 0 | 198.3 | 0.21 | Translucent |

| F2 | 1:1 (Tween 80) | 5 | 45.2 | 0.11 | Transparent |

| F3 | 1:1 (Tween 80) | 10 | 28.7 | 0.08 | Transparent |

| F4 | 1:1 (Tween 80) | 20 | 22.4 | 0.06 | Transparent |

| F5 | 1:1 (CrEL) | 10 | 80.1 | 0.15 | Transparent |

| F6 | 3:1 (Tween 80) | 10 | 155.6 | 0.28 | Translucent |

In Vitro and In Vivo Performance

Biological Activity and Therapeutic Efficacy

The incorporation of this compound into SEDDS significantly enhances its bioactivity and potency in various disease models. In acute myeloid leukemia (AML) cell lines, this compound-containing SEDDS demonstrated increased cytotoxicity compared to conventional cell culture delivery systems, with lower IC50 values and more rapid induction of apoptosis. This enhanced performance is attributed to improved cellular uptake and mitochondrial targeting facilitated by the nanoemulsion structure. Importantly, the selective toxicity of this compound toward leukemia cells while sparing normal cells was maintained in the SEDDS formulation, confirming the preservation of its mechanism of action involving inhibition of fatty acid oxidation in target cells [1].

A pilot pharmacokinetic evaluation of AVO SEDDS conducted in C57BL/6J mice revealed appreciable accumulation in whole blood and biodistribution in key target tissues following oral administration. The SEDDS formulation significantly improved the oral bioavailability of avocado polyols compared to conventional suspensions, with higher Cmax and AUC values observed in blood samples. Tissue distribution studies demonstrated considerable accumulation of this compound in skeletal muscle, pancreatic tissue, and liver, which correlates with its therapeutic effects on insulin resistance and glucose tolerance in diet-induced obesity models. These findings support the potential of this compound SEDDS for managing metabolic disorders through oral administration [1].

Drug Encapsulation Enhancement

The incorporation of this compound and AVO in SEDDS significantly improves the encapsulation efficiency of other poorly water-soluble drugs, highlighting their dual functionality as both active ingredients and formulation enhancers. Studies demonstrate that AVO-containing SEDDS enhance the loading capacity and stability of naproxen (a non-steroidal anti-inflammatory drug) and curcumin (a natural polyphenol with numerous bioactivities) by modifying the interfacial properties of the oil-water interface and increasing the solubilization capacity of the oil core. This synergistic encapsulation effect enables the development of combination therapies where this compound can potentiate the effects of co-encapsulated drugs or address complementary pathological mechanisms [1].

Experimental Protocols

Protocol 1: Preparation of this compound-Containing SEDDS

Purpose: To prepare and characterize self-emulsifying drug delivery systems containing this compound as a bioactive co-surfactant.

Materials:

- This compound standard (purity >95%)